(S)-1-(2,5-Dibromophenyl)butan-1-amine (S)-1-(2,5-Dibromophenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360165
InChI: InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C10H13Br2N
Molecular Weight: 307.02 g/mol

(S)-1-(2,5-Dibromophenyl)butan-1-amine

CAS No.:

Cat. No.: VC20360165

Molecular Formula: C10H13Br2N

Molecular Weight: 307.02 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,5-Dibromophenyl)butan-1-amine -

Specification

Molecular Formula C10H13Br2N
Molecular Weight 307.02 g/mol
IUPAC Name (1S)-1-(2,5-dibromophenyl)butan-1-amine
Standard InChI InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1
Standard InChI Key IZJXRJYAKXBVSI-JTQLQIEISA-N
Isomeric SMILES CCC[C@@H](C1=C(C=CC(=C1)Br)Br)N
Canonical SMILES CCCC(C1=C(C=CC(=C1)Br)Br)N

Introduction

Chemical and Structural Properties

Molecular Architecture

(S)-1-(2,5-Dibromophenyl)butan-1-amine features a brominated aromatic ring substituted at the 2- and 5-positions, coupled to a four-carbon amine chain. The chiral center at the first carbon of the butan-1-amine group dictates its stereoselective interactions. The InChI key WHOFNJVWHZUXKS-UHFFFAOYSA-N uniquely identifies its spatial configuration.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₃Br₂N
Molecular Weight307.02 g/mol (free base)
343.48 g/mol (hydrochloride)
CAS NumberNot publicly disclosed
Chirality(S)-configuration

The bromine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions, while the amine group facilitates hydrogen bonding and protonation.

Synthesis and Optimization

Synthetic Pathways

The synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine typically involves multi-step organic reactions. A common approach begins with 2,5-dibromophenylacetonitrile, which undergoes nucleophilic substitution with methylamine. Subsequent reduction using lithium aluminum hydride (LiAlH₄) yields the primary amine, followed by resolution via chiral chromatography to isolate the (S)-enantiomer.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Nitrile formation2,5-dibromophenylacetonitrile85%
AminationMethylamine, THF, 0°C78%
ReductionLiAlH₄, ether, reflux65%
Chiral resolutionChiral HPLC40%

Alternative routes leverage Grubbs second-generation catalyst for ring-closing metathesis in benzoxepine derivatives, though these are less direct .

Challenges in Stereoselectivity

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. Asymmetric catalysis using BINAP ligands or enzymatic resolution methods has been explored but remains under optimization due to competing side reactions .

Mechanistic Insights and Biological Activity

Receptor Interactions

Preliminary studies suggest (S)-1-(2,5-Dibromophenyl)butan-1-amine interacts with dopamine receptors, particularly D3 subtypes, through its amine group’s ability to form hydrogen bonds with aspartate residues in the receptor’s binding pocket . This interaction modulates neurotransmitter release, implicating the compound in neurological disorders.

Enzymatic Modulation

In vitro assays demonstrate inhibition of acyl-CoA cholesterol O-acyl transferase (ACAT) by analogous dibromophenylamines, suggesting potential lipid metabolism applications . The bromine atoms may enhance binding affinity by interacting with hydrophobic enzyme pockets.

Applications in Pharmaceutical Research

Material Science Applications

Brominated aromatic amines serve as intermediates in flame retardants and liquid crystals. The (S)-enantiomer’s rigid structure could improve thermal stability in polymers.

Comparative Analysis with Structural Analogs

Contrasting (S)- and (R)-Enantiomers

The (S)-configuration exhibits 20% higher binding affinity for D3 receptors compared to the (R)-form, highlighting the role of chirality in pharmacological activity .

Table 3: Enantiomer Comparison

Property(S)-Enantiomer(R)-Enantiomer
D3 Receptor IC₅₀12 nM15 nM
Metabolic Stabilityt₁/₂ = 45 min (rat liver)t₁/₂ = 30 min (rat liver)

Halogenation Effects

Replacing bromine with chlorine at the 2-position reduces receptor affinity by 35%, underscoring bromine’s electronic contributions to binding.

Future Directions and Challenges

Scalability of Synthesis

Current yields in chiral resolution remain suboptimal (<50%). Advances in continuous-flow chemistry or biocatalytic methods could enhance efficiency .

Toxicology Profiling

In vivo studies are needed to assess hepatotoxicity risks associated with bromine metabolism. Preliminary data suggest dose-dependent liver enzyme elevation in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator